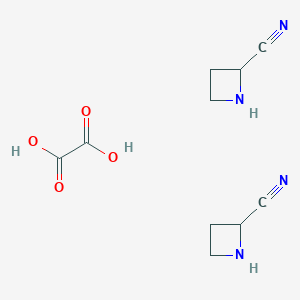

Azetidine-2-carbonitrile hemioxalate

Description

Properties

IUPAC Name |

azetidine-2-carbonitrile;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODAFZBGMZZKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of Azetidine 2 Carbonitrile Hemioxalate

Nucleophilic Ring-Opening Reactions of Azetidinium Intermediates

Activation of the azetidine (B1206935) nitrogen, typically through protonation or alkylation, generates an azetidinium ion. This positively charged intermediate is highly susceptible to nucleophilic attack, leading to the opening of the strained four-membered ring. nih.govyoutube.com This process provides a powerful method for the synthesis of stereodefined, highly functionalized linear amines. organic-chemistry.orgresearchgate.net

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a critical aspect of their synthetic utility. Studies on various substituted azetidinium salts have elucidated the key factors governing the site of nucleophilic attack. These factors include the substitution pattern on the azetidine ring and the nature of the nucleophile. organic-chemistry.org

In a comprehensive study using enantiopure azetidinium salts, it was demonstrated that for azetidinium ions lacking a substituent at the C4 position, nucleophiles such as azide, benzylamine, and acetate (B1210297) anion preferentially attack at this unsubstituted C4 carbon. organic-chemistry.org Conversely, when a substituent, such as a methyl group, is present at the C4 position, a high degree of regioselectivity for attack at the C2 position is observed. organic-chemistry.org These experimental findings are supported by Density Functional Theory (DFT) calculations, which help in understanding and predicting the regiochemical outcomes. nih.govorganic-chemistry.orgresearchgate.net

For azetidinium ions derived from azetidine-2-carbonitrile (B3153824), the C2 position is substituted. Therefore, in the absence of a C4 substituent, nucleophilic attack is generally expected to occur at the C4 position. However, the specific electronic influence of the C2-nitrile group (or its derivatives like amides) and the nature of the N-substituent on the azetidinium intermediate play a crucial role. For instance, the ring opening of chiral azetidinium intermediates derived from 1-benzylazetidine-2-carboxamide (B1278376) with nucleophiles like phenoxide and cyanide has been used to prepare α-phenoxy-γ-amino and α-cyano-γ-amino carboxamides, respectively, demonstrating the synthetic utility of this regioselective opening. nih.gov

| Azetidinium Ion Substitution | Major Site of Nucleophilic Attack | Product Type |

|---|---|---|

| Unsubstituted at C4 | C4 | γ-Substituted Propylamine |

| Substituted at C4 (e.g., C4-Methyl) | C2 | β-Substituted, γ-amino amine derivative |

| 2-Aryl-substituted (N-Tosyl) | C2 (can lead to racemization) | β-Aryloxy Amines |

The primary driving force for the ring-opening of azetidinium intermediates is the release of the inherent ring strain. researchwithrutgers.comrsc.org This principle is not limited to reactions with external nucleophiles but also applies to intramolecular rearrangements and fragmentations. The activation of the ring makes the C-N bonds susceptible to cleavage under relatively mild conditions, a characteristic that distinguishes azetidines from more stable five- and six-membered rings. rsc.orgrsc.org

A clear example of strain-release-driven C-N bond cleavage is seen in the reaction of azabicyclo[1.1.0]butane, a highly strained relative of azetidine. Upon reaction with an organolithium reagent and a boronic ester, the resulting boronate complex undergoes a 1,2-migration upon N-protonation, which involves the cleavage of the central C-N bond to relieve ring strain and form a functionalized azetidine. nih.govacs.org Similarly, for azetidinium ions, the energy gained by relieving the ~25.4 kcal/mol of strain energy facilitates the SN2-type nucleophilic attack and subsequent C-N bond scission. rsc.org This reactivity can be harnessed to produce complex linear molecules from cyclic precursors. researchgate.net

Functional Group Interconversions on the Azetidine-2-carbonitrile Scaffold

The azetidine-2-carbonitrile scaffold offers two primary handles for chemical modification: the nitrile group at C2 and the secondary amine at the N1 position. These functional groups can be transformed into a variety of other moieties, significantly expanding the molecular diversity accessible from this starting material.

The nitrile group is a versatile functional group that can be converted into several other important chemical entities, most notably carboxylic acids and primary amines. libretexts.org

Hydrolysis to Carboxylic Acid: The hydrolysis of a nitrile typically proceeds in two stages: first to a primary amide, and then further to a carboxylic acid and ammonia (B1221849) (or an amine salt). This transformation can be catalyzed by either acid or base under heating. libretexts.orgyoutube.com For azetidine-2-carbonitrile derivatives, this provides a direct route to azetidine-2-carboxylic acid, a valuable non-proteinogenic amino acid analog of proline. wikipedia.org Biocatalytic methods have proven particularly effective and enantioselective. For example, whole cells of Rhodococcus erythropolis AJ270 can catalyze the efficient transformation of racemic 1-benzylazetidine-2-carbonitriles into the corresponding (R)-azetidine-2-carboxylic acids with excellent enantiomeric excess (>99.5% ee). nih.gov This biotransformation leverages a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells. nih.gov Enzymatic hydrolysis using a specific L-azetidine-2-carboxylate hydrolase (A2CH) has also been identified as a key detoxification pathway in certain bacteria. rsc.orgnih.gov

Reduction to Amine: The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂). Common laboratory reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst). chemguide.co.ukprutor.ai The reduction of the nitrile on a substituted azetidine scaffold using diisobutylaluminum hydride (DIBAL-H) has been successfully demonstrated, yielding the corresponding primary amine which can be immediately protected (e.g., with an o-nitrobenzenesulfonyl group) for further diversification. nih.gov This reduction transforms the azetidine-2-carbonitrile scaffold into a 2-(aminomethyl)azetidine, a useful diamine building block.

| Transformation | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | youtube.com |

| Biocatalytic Hydrolysis | Rhodococcus erythropolis AJ270 cells | (R)-Carboxylic Acid | nih.gov |

| Reduction | LiAlH₄ in ether, then H₂O | Primary Amine (-CH₂NH₂) | chemguide.co.uk |

| Reduction | H₂ / Raney Nickel | Primary Amine (-CH₂NH₂) | commonorganicchemistry.com |

| Reduction | DIBAL-H | Primary Amine (-CH₂NH₂) | nih.gov |

The nitrogen atom of the azetidine ring is a nucleophilic secondary amine and can readily undergo a variety of standard amine functionalization reactions, such as alkylation, acylation, and sulfonylation. youtube.com These modifications are often crucial for modulating the properties of the molecule or for enabling subsequent synthetic steps.

N-Alkylation: The azetidine nitrogen can be alkylated using alkyl halides. For instance, N-alkylation with allyl bromide has been used to install a handle for subsequent ring-closing metathesis reactions, leading to the formation of azetidine-fused eight-membered rings. nih.gov

N-Acylation and N-Sulfonylation: The nitrogen can be protected or functionalized by reaction with acylating or sulfonylating agents. Common protecting groups include the tert-butoxycarbonyl (Boc) group, installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), or the tosyl (Ts) group, installed with p-toluenesulfonyl chloride. researchgate.net The o-nitrobenzenesulfonyl (nosyl) group is another useful protecting group that can be readily installed and is implicated in directing subsequent cyclization reactions. nih.gov These N-functionalized derivatives are often key intermediates in the synthesis of more complex fused, bridged, and spirocyclic azetidine scaffolds. nih.govnih.gov

Cross-Coupling Reactions Involving Azetidine-2-carbonitrile Derivatives

Modern cross-coupling methodologies have been successfully applied to azetidine-2-carbonitrile derivatives, providing powerful tools for C-C bond formation at the C2 position. These reactions significantly enhance the synthetic value of the scaffold, allowing for the direct attachment of aryl, heteroaryl, and other organic fragments.

A notable example is the decarboxylative cross-coupling of azetidine-2-carboxylic acids (the hydrolysis product of the title compound). A photoredox-transition metal dual catalytic system, employing nickel, has been developed to couple redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylic acid with a wide range of heteroaryl iodides. nih.gov This "off-the-shelf" approach generates 2-heteroaryl azetidines, which are valuable structures in medicinal chemistry, and provides a modern alternative to traditional coupling methods. nih.gov

Furthermore, intramolecular cross-coupling reactions have been utilized to construct complex fused-ring systems. An intramolecular copper(I)-catalyzed C-N cross-coupling (Ullmann-type) reaction of a chiral azetidine-2-carboxamide (B111606) derivative bearing an o-bromoaryl group on the nitrogen has been shown to produce an azetidine-fused 1,4-benzodiazepin-2-one. nih.gov This demonstrates how the scaffold can be elaborated into more rigid, polycyclic architectures.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are cornerstone strategies for constructing cyclic and polycyclic molecular architectures. The azetidine-2-carbonitrile scaffold can be both a product of such reactions and a substrate for further annulation.

The azetidine ring itself is frequently synthesized via [2+2] cycloaddition reactions. The most prominent of these is the Staudinger synthesis, which involves the cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams are close structural relatives of azetidine-2-carbonitriles and can be precursors to them.

More directly, photocycloadditions between imines and alkenes, known as aza Paternò–Büchi reactions, provide a direct route to azetidines. rsc.orgresearchgate.net Recent advancements have enabled the use of visible light and photocatalysts to promote these reactions, for example, between 2-isoxazoline carboxylates (as imine precursors) and a wide variety of alkenes. researchgate.net The resulting substituted azetidines can be designed to bear functional handles that allow for conversion to the 2-carbonitrile derivative. Thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives have also been used to furnish 2-alkoxyazetidines, which are versatile intermediates. organic-chemistry.org

Table 3: Methods for [2+2] Cycloaddition to Form Azetidine Rings

| Reaction Name/Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | Thermal or catalyzed | Azetidin-2-one (β-lactam) | mdpi.com |

| Aza Paternò–Büchi | Imine + Alkene | UV or visible light (photocatalysis) | Azetidine | rsc.orgresearchgate.net |

| Ag-catalyzed Cycloaddition | Imine + Methylenecyclopropane | Ag(I) catalyst, thermal | 2-Alkoxyazetidine | organic-chemistry.org |

The azetidine-2-carbonitrile scaffold is an excellent starting point for constructing fused heterocyclic systems, leveraging the reactivity of both the ring and the nitrile group. The strained ring can participate in cycloaddition reactions with various partners. For example, 2-azetines, which can be derived from azetidines, react with ketenes in a [2+2] cycloaddition to yield fused [2.2.0]-bicyclic systems containing an azetidine ring. nih.gov

Depending on the reaction conditions, intramolecular cyclizations can lead to fused systems. A notable example involves the tandem reactions of certain precursors to form either azetidine-fused heterocycles or 2,5-methanobenzo[c]azepines. acs.org The nitrile group of azetidine-2-carbonitrile is also a versatile functional group for annulation reactions. It can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions with other functional groups appended to the nitrogen atom or the C3 position of the ring, leading to the formation of bicyclic lactams or other fused structures. A base-mediated intramolecular cyclization is a key step in the synthesis of bicyclic azetidines with antimalarial activity, starting from a precursor that forms an azetidine-2-carbonitrile intermediate. acs.org

Radical Reactions Involving Azetidine-2-carbonitrile Scaffolds

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. The azetidine ring can be susceptible to radical-mediated C-H functionalization or ring-opening. While radical reactions specifically on azetidine-2-carbonitrile are not extensively detailed in the provided search results, related systems provide insight into potential reactivity. For instance, radical additions to the double bond of 2-azetines (the unsaturated counterpart to azetidines) are a known class of reactions. nih.gov

A modern approach involves a polar-radical relay strategy, where the ring strain of 1-azabicyclo[1.1.0]butane (ABB) is harnessed. researchgate.net In this process, a bromide radical can initiate the ring-opening of ABB to form an azetidin-3-yl radical intermediate, which then engages in nickel-catalyzed cross-coupling reactions. This demonstrates that radical intermediates can be effectively generated on the azetidine core. It is plausible that an azetidine-2-carbonitrile scaffold could undergo similar radical-mediated processes, such as hydrogen atom abstraction (HAT) from the C3 position, followed by coupling with a radical partner, to achieve C3-functionalization.

Applications of Azetidine 2 Carbonitrile Hemioxalate As a Synthetic Building Block

Construction of Complex Amino Acid Derivatives and Peptidomimetics

The azetidine-2-carbonitrile (B3153824) moiety is a direct precursor to azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a lower homologue of proline. wikipedia.org The nitrile group can be readily hydrolyzed to a carboxylic acid, yielding the Aze scaffold that is subsequently utilized in peptide synthesis. This strategic incorporation allows for the exploration of novel peptide structures and functions.

Azetidine-2-carboxylic acid (Aze), derived from the hemioxalate salt, can be incorporated into peptide chains using standard solution or solid-phase peptide synthesis protocols. peptide.com It acts as a proline analogue, introducing a four-membered ring into the peptide backbone instead of proline's five-membered ring. wikipedia.org Researchers have successfully synthesized various tetrapeptides containing Aze, such as Boc-(L-Pro)3-L-Aze-Opcp and Boc-(L-Aze-L-Pro)2-Opcp, demonstrating its utility in creating peptidomimetics. The synthesis often involves protecting the azetidine (B1206935) nitrogen, for example as an N-benzhydryl derivative, which facilitates the controlled construction of the peptide sequence. umich.edu The ability to readily incorporate this unique imino acid allows chemists to systematically probe the structural and functional roles of proline residues in biologically active peptides.

Key research findings indicate that:

Increased Flexibility : Peptides containing an Aze residue are generally more flexible than their proline-containing counterparts. nih.gov This is attributed to a reduction in the steric constraints and repulsive non-covalent interactions that the larger pyrrolidine (B122466) ring of proline imposes on neighboring residues. nih.gov

Destabilization of Ordered Structures : The increased flexibility can lead to an entropic effect that lessens the stability of ordered polypeptide conformations, such as helices, relative to a disordered random coil. nih.gov For instance, the regular substitution of Aze for proline in collagen-like poly(tripeptide)s is not compatible with the stable triple helix structure characteristic of collagen. nih.gov Low-level, single substitutions may only introduce local deformations, but a high level of substitution can significantly distort or destabilize the triple helix. nih.govusuhs.edu

Perturbation of Peptide Bonds : The introduction of an Aze residue into a sequence of consecutive proline residues can perturb the normal peptide secondary structure. For example, in one study, a tetrapeptide with alternating Aze and Pro residues was found to adopt an all-cis peptide bond conformation compatible with a left-handed helix. In contrast, a peptide with three prolines followed by one Aze residue exhibited a mix of both cis and trans peptide bonds, indicating a disruption of the typical polyproline structure.

| Property | Proline (Pro) | Azetidine-2-carboxylic acid (Aze) | Reference |

|---|---|---|---|

| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | wikipedia.org |

| Peptide Flexibility | More constrained | More flexible | nih.gov |

| Effect on Collagen Triple Helix | Essential for stabilizing the structure | Destabilizes the structure upon regular substitution | nih.govnih.gov |

| Peptide Bond Conformation | Strongly influences cis/trans isomerization | Perturbs established proline-induced conformations |

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The 2-cyanoazetidine core, readily available from its hemioxalate salt, is a powerful starting material for the synthesis of more complex, three-dimensional nitrogen-containing heterocycles. nih.gov Its inherent functionality allows for diversification into a wide variety of fused and spirocyclic ring systems, which are highly valued in modern drug discovery for their ability to explore new chemical space. nih.govresearchgate.net

The azetidine ring can be used as a foundation upon which other rings are built, leading to novel fused heterocyclic systems. Researchers have demonstrated the synthesis of diverse azetidine-fused scaffolds through strategic manipulation of functional groups on the core ring. nih.gov For example, an azetidine-fused 8-membered ring was successfully prepared using a ring-closing metathesis reaction. nih.govresearchgate.net This approach highlights the utility of the azetidine scaffold in diversity-oriented synthesis (DOS) to generate molecules with unique three-dimensional shapes. nih.gov

| Starting Material Type | Key Reaction | Fused System Formed | Reference |

|---|---|---|---|

| N-alkenyl-azetidine derivative | Ring-Closing Metathesis (RCM) with Grubbs' catalyst | Azetidine-fused 8-membered ring | nih.gov |

| Functionalized 2-cyanoazetidine | Intramolecular cyclization | Diazabicyclo[3.1.1]heptane ligands | researchgate.net |

Spirocyclic scaffolds containing an azetidine ring are of particular interest in medicinal chemistry because they introduce significant three-dimensionality and structural rigidity, which can improve pharmacological properties. nih.govenamine.net The synthesis of such compounds often utilizes azetidine derivatives as key precursors. nih.govnih.gov For instance, a 1976-membered library of spirocyclic azetidines was generated on solid-phase, demonstrating the robustness of this building block for creating large collections of diverse molecules. nih.govresearchgate.net Another notable example is the enantioselective synthesis of spiro-3,2′-azetidine oxindoles, which combines the important azetidine and oxindole (B195798) pharmacophores into a novel spirocyclic framework. nih.gov These strategies provide access to unique and underexplored chemical matter, moving away from the "flat" aromatic compounds common in drug discovery. researchgate.net

| Precursor Type | Synthetic Strategy | Resulting Spirocyclic Scaffold | Reference |

|---|---|---|---|

| Isatin-derived diazo compounds and azetidine precursors | Intramolecular C-C bond formation via phase-transfer catalysis | Spiro-3,2′-azetidine oxindoles | nih.gov |

| Cyclic carboxylic acids | Two-step sequence: azetidinone synthesis and reduction | Multifunctional spirocyclic amino acids | nih.gov |

| Densely functionalized 2-cyanoazetidine | Solid-phase diversity-oriented synthesis | 1976-membered library of diverse spirocyclic azetidines | nih.govresearchgate.net |

Role in Fragment-Based Drug Design (FBDD) Strategies (as a Scaffold Building Block)

Fragment-Based Drug Design (FBDD) is an effective strategy for lead identification that involves screening small, low-molecular-weight compounds ("fragments") to identify binders to a biological target. nih.govnih.gov Azetidine-2-carbonitrile and the scaffolds derived from it are highly valuable in FBDD for several reasons. nih.govresearchgate.net The inherent three-dimensionality and rigidity of azetidine-based scaffolds, particularly spirocyclic systems, allow for better exploration of the binding pockets of target proteins compared to flat aromatic fragments. enamine.netenamine.net

The synthesis of diverse libraries based on a core azetidine scaffold is a key FBDD tactic. nih.govresearchgate.net By creating a collection of related compounds with varied substituents and stereochemistry, researchers can perform detailed structure-activity relationship (SAR) studies. nih.gov The azetidine core acts as a central building block that positions functional groups in specific vectors, allowing for the optimization of binding interactions. nih.gov For example, the development of potent STAT3 inhibitors was achieved by optimizing (R)-azetidine-2-carboxamide analogues, demonstrating how this core scaffold can lead to the discovery of potent and selective drug candidates. nih.gov The physicochemical properties of these libraries, such as molecular weight, lipophilicity, and polar surface area, can be tailored to be suitable for specific drug targets, including those in the central nervous system (CNS). nih.gov

| Feature of Azetidine Scaffolds | Relevance to FBDD | Reference |

|---|---|---|

| Structural Rigidity | Reduces conformational entropy penalty upon binding, potentially leading to higher affinity. | enamine.net |

| Three-Dimensionality (sp3-rich) | Allows for better shape complementarity with protein binding sites and exploration of novel chemical space. | nih.govresearchgate.net |

| Suitability for Diversity-Oriented Synthesis (DOS) | Enables the generation of large libraries of fused, bridged, and spirocyclic scaffolds for screening. | nih.govresearchgate.net |

| Tunable Physicochemical Properties | Scaffolds can be designed to have properties (e.g., low MW, optimal logP) favorable for drug-likeness and CNS penetration. | nih.gov |

| Metabolic Stability | Spirocyclic azetidines are often less recognized by metabolic enzymes compared to simpler rings, potentially improving pharmacokinetic profiles. | enamine.netenamine.net |

Precursor for Azacyclobutane Systems

Azetidine-2-carbonitrile, a key heterocyclic building block, serves as a versatile precursor for the synthesis of a variety of substituted azacyclobutane systems. The inherent ring strain and the presence of a reactive nitrile group make it a valuable starting material for creating more complex and functionally diverse four-membered nitrogen-containing rings. Research has demonstrated its utility in transformations that modify the azetidine core at the 2-position or utilize the nitrile functionality as a handle for further synthetic elaborations.

α-Alkylation of Azetidine-2-carbonitrile Derivatives

A significant application of azetidine-2-carbonitrile as a synthetic building block is in the diastereoselective α-alkylation to produce 2-substituted azetidine-2-carbonitriles. This approach allows for the introduction of various substituents at the C2 position of the azetidine ring.

In a notable study, N-protected azetidine-2-carbonitriles were successfully alkylated at the α-position. rsc.org The process involves the formation of an N-borane complex of the N-substituted azetidine-2-carbonitrile, which is then treated with a strong base like lithium diisopropylamide (LDA) to generate a carbanion at the C2 position. This carbanion subsequently reacts with electrophiles, such as alkyl halides, to yield the α-alkylated product. For instance, the reaction of the N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-borane complex with benzyl (B1604629) bromide resulted in the corresponding α-benzylated azetidine-2-carbonitrile. rsc.org The N-substituent can later be removed to provide the free 2-substituted azetidine-2-carbonitrile, highlighting the utility of this method for creating diverse azacyclobutane structures. rsc.org

Table 1: Diastereoselective α-Alkylation of an N-Protected Azetidine-2-carbonitrile Derivative rsc.org

| Electrophile | Product | Yield (%) |

| Benzyl bromide | (2S,1′S)-2-Benzyl-1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile | 72 |

Reaction conditions: LDA, THF, -78 °C to room temperature.

Biotransformation and Subsequent Ring-Opening Reactions

Azetidine-2-carbonitrile and its derivatives have also been employed in biocatalytic transformations to generate chiral azetidine-2-carboxylic acids and amides. These chiral intermediates are then utilized as precursors for the synthesis of other functionalized azacyclobutanes and related structures through ring-opening reactions.

In one study, racemic 1-benzylazetidine-2-carbonitriles were subjected to enantioselective biotransformation using whole cells of Rhodococcus erythropolis. nih.gov This process selectively hydrolyzed the nitrile group to a carboxylic acid or an amide with high enantiomeric excess. The resulting chiral azetidine-2-carboxamide (B111606) derivatives were then activated to form azetidinium ions, which underwent nucleophilic ring-opening reactions. This strategy provided access to α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides, demonstrating the conversion of the azetidine ring into acyclic structures with defined stereochemistry. nih.govresearchgate.net

Furthermore, the chiral azetidine-2-carboxamide products were used in an intramolecular copper(I)-catalyzed cross-coupling reaction to synthesize novel azetidine-fused 1,4-benzodiazepin-2-one derivatives. nih.govresearchgate.net This exemplifies the role of azetidine-2-carbonitrile as a starting point for constructing more complex, polycyclic azacyclobutane-containing systems.

Table 2: Synthesis of Azetidine-Fused Heterocycle from an Azetidine-2-carboxamide Derivative researchgate.net

| Starting Material | Reaction | Product |

| 1-(2-Bromobenzyl)azetidine-2-carboxamide | CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling | 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] rsc.orgmdpi.comdiazepin-10(2H)-one |

These examples underscore the significance of azetidine-2-carbonitrile as a foundational building block in synthetic organic chemistry for the construction of a diverse array of azacyclobutane systems with potential applications in medicinal chemistry and materials science. rsc.orgnih.govresearchgate.net

Theoretical and Mechanistic Investigations

Computational Studies on Azetidine-2-carbonitrile (B3153824) Reactivity

Computational chemistry has become an indispensable tool for understanding the intricate reactivity of strained ring systems like azetidine-2-carbonitrile. These studies provide insights that are often difficult to obtain through experimental means alone.

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been employed to explore the reaction mechanisms involving azetidine (B1206935) derivatives. nih.gov These calculations are crucial for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and determining the feasibility of various reaction pathways.

For instance, in the enzymatic synthesis of the related azetidine-2-carboxylic acid (AZE), DFT cluster models based on crystal structures have been used to calculate the reaction energies for the conversion of S-adenosylmethionine (SAM) into AZE and 5'-methylthioadenosine (MTA). nih.gov These models help to elucidate how the enzyme's active site facilitates the highly strained 4-exo-tet cyclization. nih.gov The calculations compare the reaction in the enzyme's active site, in water, and in a hydrophobic environment, highlighting the role of desolvation and specific interactions in lowering the activation energy. nih.gov

Similarly, computational models have been developed to predict the feasibility of photocatalyzed reactions that form azetidines from alkenes and oximes. mit.edu By calculating the frontier orbital energies of the reactants, these models can successfully predict which substrate pairs will react to form the azetidine ring, moving beyond a trial-and-error experimental approach. mit.edu

Table 1: Calculated Reaction Energies for AzeJ-Catalyzed SAM Cyclization nih.gov

| Reaction Environment | Reactant State | Transition State | Product State |

| AzeJ Wild-Type (WT) | 0.0 kcal/mol | +14.2 kcal/mol | -23.7 kcal/mol |

| Solvent (Water, ε=80) | 0.0 kcal/mol | +30.5 kcal/mol | -12.2 kcal/mol |

| Solvent (Hydrophobic, ε=4) | 0.0 kcal/mol | +23.5 kcal/mol | -17.5 kcal/mol |

This interactive table summarizes DFT calculations showing the relative electronic energies for the formation of the azetidine ring from SAM within the AzeJ enzyme, in water, and in a hydrophobic solvent. The data indicates that the enzymatic environment provides the most favorable reaction pathway.

The analysis of transition states is fundamental to understanding the kinetics and selectivity of azetidine synthesis. Computational studies have provided detailed geometries and energies of transition states in various azetidine-forming reactions.

In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, computational analysis of the transition states was crucial to explain the observed regioselectivity. frontiersin.org Calculations showed that while the transition state leading to a five-membered pyrrolidine (B122466) ring is typically lower in energy, the coordination of the lanthanum catalyst reverses this preference, making the transition state for azetidine formation significantly more favorable. frontiersin.org

In the context of photocatalyzed [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, mechanistic studies suggest the reaction can proceed through either a singlet or triplet excited state of an imine precursor. rsc.orgresearchgate.net The nature of the excited state influences the reaction's stereoselectivity and efficiency. researchgate.net For example, direct excitation often leads to a short-lived singlet state that can result in a concerted and highly stereoselective cycloaddition. researchgate.net

Studies on the α-lithiation of N-protected azetidines have also benefited from transition state analysis. nih.gov DFT calculations, supported by in-situ FT-IR analysis, helped to confirm the involvement of equilibrating, configurationally labile lithiated intermediates, which contrasts with the configurational stability observed in analogous lithiated aziridines. nih.gov

Conformational Analysis of Azetidine-2-carbonitrile and its Derivatives

The four-membered ring of azetidine-2-carbonitrile imposes significant conformational constraints that influence its biological activity and chemical properties. It is a homologue of proline, and its incorporation into peptides can alter their structure and function. nih.govwikipedia.org

Generally, peptides containing Aze are found to be more flexible than their proline counterparts. nih.gov This increased flexibility stems from reduced steric clashes between the smaller four-membered ring and adjacent residues. nih.gov This entropic effect can lessen the stability of ordered polypeptide structures like the collagen triple helix. nih.gov Molecular dynamics simulations have also shown that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, which can induce a sharp 180° bend in a polypeptide chain. nih.gov This property could disrupt protein structures that rely on stable poly-proline type II helices. nih.gov

Strain Energy and Ring Dynamics of the Azetidine System

The reactivity of the azetidine ring is largely dictated by its inherent ring strain. rsc.orgrsc.orgresearchwithrutgers.com This strain energy, which is a measure of the destabilization relative to an acyclic analogue, makes the ring susceptible to opening reactions while also providing a rigid molecular scaffold. researchgate.netnih.gov

The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is comparable to that of other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and it is significantly higher than that of the five-membered pyrrolidine ring (5.8 kcal/mol). researchgate.net This substantial strain energy endows azetidines with a unique combination of stability for handling and reactivity that can be triggered under specific conditions. rsc.orgrsc.org The potential for ring-opening decomposition is a known chemical stability issue, particularly in acidic conditions where protonation of the ring nitrogen can precede nucleophilic attack. nih.gov

Table 2: Comparison of Ring Strain Energies rsc.orgresearchgate.net

| Cyclic Compound | Ring Size | Strain Energy (kcal/mol) |

| Piperidine | 6 | ~0 |

| Pyrrolidine | 5 | 5.8 |

| Azetidine | 4 | 25.2 |

| Cyclobutane | 4 | 26.4 |

| Aziridine | 3 | 26.7 |

| Cyclopropane | 3 | 27.6 |

This interactive table compares the ring strain energy of azetidine to other common cyclic amines and cycloalkanes. The high strain energy of the four-membered azetidine ring is a key driver of its chemical reactivity.

Elucidation of Enzymatic Catalysis Mechanisms (e.g., Azetidine Synthases)

Nature has evolved specialized enzymes, known as azetidine synthases, to construct the strained azetidine ring. nih.govnih.gov These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to produce azetidine-2-carboxylic acid (AZE). nih.govnih.gov

Structural and biochemical analyses, combined with quantum mechanical calculations, have provided a detailed molecular framework for this enzymatic catalysis. nih.gov The enzyme, AzeJ, positions the SAM substrate in an unusual, strained conformation that is pre-organized for the subsequent cyclization reaction. nih.gov The catalytic mechanism involves a 4-exo-tet intramolecular nucleophilic attack, a process that is facilitated by several key features of the enzyme's active site:

Substrate Conformation: The enzyme forces SAM into an exceptional conformation that brings the reacting atoms into close proximity. nih.gov

Desolvation Effects: The active site provides a hydrophobic environment that promotes the reaction, which is calculated to be less favorable in water. nih.gov

Cation-π Interactions: Specific residues in the active site stabilize the transition state through favorable cation-π interactions with the sulfonium (B1226848) group of SAM. nih.gov

Site-directed mutagenesis studies have confirmed the importance of specific amino acid residues for catalytic activity. nih.gov Furthermore, the understanding of these enzymatic mechanisms opens avenues for protein engineering and the biocatalytic production of novel azetidine-containing compounds. nih.govnih.gov Another class of enzymes, L-AZC hydrolases, has been identified that participates in the metabolism of azetidines by catalyzing the hydrolytic ring opening of L-azetidine-2-carboxylate, providing a detoxification pathway. rsc.org

Advanced Analytical Techniques in Azetidine 2 Carbonitrile Hemioxalate Research

Spectroscopic Characterization (beyond basic identification)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of organic molecules like Azetidine-2-carbonitrile (B3153824) hemioxalate. researchgate.netomicsonline.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) experiments are crucial for unambiguously assembling the molecular framework.

Detailed research findings from studies on related azetidine (B1206935) structures provide a basis for interpreting the spectra of Azetidine-2-carbonitrile hemioxalate. ipb.pt For instance, the relative stereochemistry of protons on the azetidine ring can often be determined by the magnitude of their coupling constants and through Nuclear Overhauser Effect (NOE) experiments. ipb.pt In four-membered rings, cis and trans protons typically exhibit different coupling constant values, which aids in conformational analysis. ipb.pt

Key NMR experiments for structural elucidation include:

¹H and ¹³C NMR: These 1D spectra identify the different chemical environments of hydrogen and carbon atoms. The presence of the azetidine ring, the nitrile group, and the oxalate (B1200264) counter-ion would be confirmed by characteristic chemical shifts.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, helping to trace the proton network within the azetidine ring. omicsonline.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached, definitively assigning the carbon signals of the CH and CH₂ groups in the ring. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for confirming the stereochemistry at the C2 position. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Data for Azetidine-2-carbonitrile Moiety

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C2-H | ~4.0 - 4.5 | ~45 - 55 | C4, CN |

| C3-H₂ | ~2.0 - 2.8 | ~25 - 35 | C2, C4 |

| C4-H₂ | ~3.5 - 4.0 | ~40 - 50 | C2, C3 |

| C≡N | - | ~115 - 125 | C2-H |

| Oxalate C=O | - | ~160 - 170 | Oxalate OH |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For Azetidine-2-carbonitrile hemioxalate, these methods would confirm the presence of the nitrile, the secondary amine within the ring, and the carboxylic acid groups of the oxalate counter-ion.

The most prominent and diagnostically useful signal in the IR spectrum would be the stretching vibration of the nitrile (C≡N) group. The oxalate portion of the salt would be identified by strong absorptions corresponding to the C=O and O-H stretching vibrations. The azetidine ring itself would exhibit characteristic C-N and C-H stretching and bending frequencies.

Table 2: Characteristic IR Absorption Frequencies for Azetidine-2-carbonitrile Hemioxalate

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium |

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Medium |

| Carboxylic Acid (O-H) | Stretch (broad) | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid (C=O) | Stretch | 1760 - 1690 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Amine (C-N) | Stretch | 1250 - 1020 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. nih.gov For Azetidine-2-carbonitrile hemioxalate, electrospray ionization (ESI) or a similar soft ionization technique would likely be used to observe the molecular ion of the azetidine-2-carbonitrile cation and the oxalate anion separately.

High-resolution mass spectrometry (HRMS) can provide an exact mass, which allows for the determination of the molecular formula with high confidence. nih.gov Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. capes.gov.br The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. Fragmentation of the azetidine ring often involves specific cleavages of the four-membered ring, which can be diagnostic for the substitution pattern. capes.gov.br

Table 3: Predicted Mass Spectrometry Data (Positive Ion Mode) for Azetidine-2-carbonitrile

| Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₄H₇N₂⁺ | 83.0604 | Protonated molecular ion |

| [M-HCN]⁺ | C₃H₆N⁺ | 56.0500 | Loss of hydrogen cyanide |

| [M-C₂H₃N]⁺ | C₂H₄N⁺ | 42.0344 | Ring fragmentation product |

Chiral Analysis Techniques

Since Azetidine-2-carbonitrile is a chiral molecule, analytical techniques capable of distinguishing between its enantiomers are critical for research and development. These methods are used to determine the enantiomeric purity, also known as enantiomeric excess (ee), and to assign the absolute configuration of the chiral center.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. nih.gov A racemic mixture (50:50 of each enantiomer) is CD-silent, as the signals from the two enantiomers cancel out.

This technique can be used to determine the enantiomeric purity of a sample of Azetidine-2-carbonitrile hemioxalate. uma.es The magnitude of the CD signal, often observed as a "Cotton effect" around the absorption maximum of a chromophore, is directly proportional to the excess of one enantiomer over the other. nih.gov By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be quantified. The sign of the Cotton effect (positive or negative) can also be correlated to the absolute configuration (R or S) at the C2 stereocenter. nih.gov

Table 4: Conceptual Relationship between Enantiomeric Composition and CD Signal

| Sample Composition | Expected CD Spectrum | Enantiomeric Excess (ee) |

| Racemic (50% R, 50% S) | No signal (flat line) | 0% |

| Pure S-enantiomer | Positive Cotton effect (example) | 100% |

| Pure R-enantiomer | Negative Cotton effect (example) | 100% |

| Mixture (75% S, 25% R) | Positive Cotton effect (50% intensity of pure S) | 50% |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) are the most widely used and accurate methods for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usumn.edu These techniques physically separate the two enantiomers in a mixture. uma.es

The principle involves passing the sample through a column packed with a chiral material. The two enantiomers of Azetidine-2-carbonitrile interact diastereomerically with the CSP, leading to different strengths of interaction and, consequently, different retention times. As the separated enantiomers elute from the column, they are detected by a standard detector (e.g., UV). The enantiomeric excess is calculated directly from the integrated areas of the two resulting peaks in the chromatogram. uma.es This method is highly valued for its accuracy, precision, and robustness. umn.edu

Table 5: Example Calculation of Enantiomeric Excess (ee) from Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area |

| Enantiomer 1 (e.g., S) | 8.5 | 95000 |

| Enantiomer 2 (e.g., R) | 10.2 | 5000 |

| Calculation | ||

| % ee | [(95000 - 5000) / (95000 + 5000)] x 100 = 90% |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

As of the current date, detailed research findings from single-crystal X-ray crystallography studies specifically for Azetidine-2-carbonitrile hemioxalate are not available in the public domain. Consequently, a comprehensive analysis of its absolute configuration and solid-state structure, including specific crystallographic data tables, cannot be provided.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules, X-ray crystallography can establish the absolute configuration of stereocenters, which is crucial for understanding the compound's biological activity.

A typical X-ray crystallographic study would yield key parameters that would be presented in a data table. This would include:

Crystal System: The crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: This provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Z Value: The number of molecules per unit cell.

Calculated Density: The density of the crystal calculated from the crystallographic data.

R-factor: A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

In the case of Azetidine-2-carbonitrile hemioxalate, a salt, the crystal structure would reveal the ionic interactions between the protonated azetidine ring and the oxalate counter-ion. It would also detail the hydrogen bonding network and other intermolecular interactions that stabilize the crystal lattice. This information is invaluable for understanding the compound's physicochemical properties, such as solubility and melting point.

While crystallographic data for the specific hemioxalate salt of azetidine-2-carbonitrile is not published, related structures containing the azetidine ring have been characterized. These studies provide insights into the typical conformations and bonding patterns of the azetidine heterocycle. However, direct extrapolation of these findings to the title compound is not possible without experimental data.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of Azetidine-2-carbonitrile hemioxalate will be necessary to fully elucidate its solid-state structure and absolute configuration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azetidine-2-carbonitrile hemioxalate, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Synthesis typically involves multi-step processes, such as cyclization of azetidine precursors followed by cyanide substitution. Key steps include:

- Use of protected intermediates (e.g., tert-butyl groups) to stabilize reactive sites during cyclization .

- Optimization of solvent polarity (e.g., DMF or THF) to enhance reaction efficiency .

- Yield and purity depend on:

- Temperature control (e.g., maintaining 0–5°C during nitrile group introduction).

- Chromatographic purification (reverse-phase HPLC or flash chromatography) to isolate the hemioxalate salt .

Q. What safety protocols are recommended for handling Azetidine-2-carbonitrile hemioxalate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Work in a fume hood to avoid inhalation of volatile byproducts .

- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group .

- Note: Ecological toxicity data (e.g., biodegradability) are unavailable; assume persistence and minimize environmental release .

Q. How can spectroscopic techniques (e.g., NMR, IR) be standardized for initial characterization of Azetidine-2-carbonitrile hemioxalate?

- Methodological Answer :

- NMR :

- Use deuterated DMSO or CDCl₃ to resolve azetidine ring protons (δ 3.5–4.5 ppm) and nitrile signals (no proton coupling) .

- ¹³C NMR to confirm the hemioxalate carboxylate carbon (δ ~170 ppm) .

- IR : Monitor the nitrile stretch (~2240 cm⁻¹) and oxalate carbonyl (~1750 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data when characterizing Azetidine-2-carbonitrile hemioxalate derivatives?

- Methodological Answer :

- Cross-validate using complementary techniques:

- X-ray crystallography (e.g., SHELX refinement) to resolve stereochemical ambiguities .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks with <2 ppm error .

- Re-examine synthetic steps for unintended side reactions (e.g., ring-opening under acidic conditions) .

Q. What computational chemistry approaches are effective in predicting the reactivity of Azetidine-2-carbonitrile hemioxalate in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Model transition states for nucleophilic attack at the nitrile carbon using B3LYP/6-31G(d) basis sets .

- Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Validate predictions with kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) .

Q. How can researchers resolve contradictions between theoretical predictions and experimental results in the synthesis of Azetidine-2-carbonitrile hemioxalate?

- Methodological Answer :

- Case Study : If DFT predicts high reactivity but experimental yields are low:

- Reassess solvent effects (e.g., solvation models in simulations).

- Test alternative catalysts (e.g., Lewis acids like ZnCl₂) to lower activation energy .

- Use microscale high-throughput screening to rapidly iterate reaction conditions .

Q. What chromatographic techniques are most effective in purifying Azetidine-2-carbonitrile hemioxalate from complex reaction mixtures?

- Methodological Answer :

- Ion-exchange chromatography : Exploit the hemioxalate’s anionic carboxylate group at pH > pKa (~1.23) .

- Preparative HPLC :

- Column: C18 with 0.1% TFA in acetonitrile/water gradient.

- Monitor purity via diode-array detection (210–254 nm) .

Q. What methodologies are recommended for assessing the environmental persistence of Azetidine-2-carbonitrile hemioxalate?

- Methodological Answer :

- OECD 301 biodegradation tests :

- Aerobic aqueous medium with activated sludge; monitor CO₂ evolution over 28 days .

- Soil mobility assays :

- Use HPLC to measure compound retention in soil columns .

- Note: Existing data gaps necessitate conservative handling protocols .

Data Presentation and Analysis Guidelines

-

Critical Data Table :

Property Value/Technique Reference Molecular Formula C₄H₆N₂·½C₂H₂O₄ CAS Number 2173052-89-4 Key NMR Shifts (¹H) δ 3.8–4.2 ppm (azetidine protons) IR Stretches 2240 cm⁻¹ (C≡N), 1750 cm⁻¹ (C=O) -

Statistical Analysis :

- Use Student’s t-test (p < 0.05) to compare yields across synthetic batches .

- Principal Component Analysis (PCA) for multivariate spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.